

# Assessing the toxicity of treated dye effluent on agricultural crops.

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Toxicity of Treated Dye Effluent on Agricultural Crops

## Introduction

The textile industry is a major consumer of water and producer of complex chemical effluents. [1] While treatment processes aim to mitigate environmental damage, the residual impact of treated dye effluent on agriculture remains a significant concern. These effluents, even after treatment, can contain a mixture of dyes, salts, heavy metals, and other organic and inorganic compounds that may affect soil quality and crop health.[2][3][4] This guide provides a comparative assessment of the toxicity of treated dye effluent on various agricultural crops, supported by experimental data and detailed protocols for researchers. The impact of these effluents is concentration-dependent; while high concentrations are generally toxic, lower concentrations may sometimes have a stimulatory effect due to the presence of nutrients.[5][6]

## **Comparative Toxicity Data**

The toxicity of dye effluent varies significantly based on its concentration, the crop species, and the specific treatment process applied. The following tables summarize quantitative data from various studies on key performance indicators of crop health.

Table 1: Effect of Dye Effluent Concentration on Seed Germination (%)



Crop Species	20-25% Effluent	40-50% Effluent	60-75% Effluent	100% Effluent	Control	Referenc e
Wheat (Triticum aestivum)	Max. Germinatio n	Decrease	Decrease	Min. Germinatio n	100%	[5]
Soybean (Glycine max)	Not Significantl y Affected	Increased Growth	Gradual Decline	Significant Decrease	-	[1][7]
Country Bean (Lablab niger)	-	-	73.33% (Mixed ETP)	-	100% (Neutralize d Effluent)	[8][9]
Black Gram (Vigna mungo)	Growth Enhancem ent	Decrease	Decrease	Toxic	-	[6]

Table 2: Effect of Dye Effluent Concentration on Seedling Growth (Root and Shoot Length)

Crop Species	Effluent Concentration	Root Length Variation	Shoot Length Variation	Reference
Soybean (Glycine max)	20%	+4.4%	+1.5%	[1][7]
40%	+2.2%	No Change	[1][7]	_
100%	-57.7%	-58.7%	[1][7]	
Wheat (Triticum aestivum)	Increasing Concentration	Reduction	Reduction	[5]
Vigna radiata	Untreated Effluent	-58.66%	-69.06%	[8]
Cicer arietinum	Untreated Effluent	-53.62%	-67.91%	[8]



Table 3: Biochemical Alterations in Plants Exposed to Dye Effluent

Plant Parameter	Observation	Potential Cause	Reference
Chlorophyll Content	Decreased at high concentrations	Presence of toxic heavy metals and high TDS affecting nutrient uptake.	[1][7]
Carbohydrates & Proteins	Drastic alteration	General physiological stress and metabolic disruption.	[2]
Nucleic Acids	Altered content	Interference of toxic chemicals with cellular processes.	[2]
Root Membrane Integrity	Increased leakiness (K+ efflux)	Detrimental effect of high sodium chloride content (salinity stress).	[2]

## **Experimental Protocols**

Detailed and standardized protocols are crucial for assessing the phytotoxicity of industrial effluents. Below are methodologies for key experiments.

## **Seed Germination and Seedling Growth Bioassay**

This protocol is widely used to evaluate the phytotoxicity of effluents on crops.[10]

Objective: To determine the effect of different concentrations of treated dye effluent on the germination rate and early seedling growth of a selected crop.

#### Materials:

- Certified seeds of the test crop (e.g., Wheat, Soybean, Black gram).
- Treated dye effluent sample.



- Distilled water (for control and dilutions).
- Sterilized petri dishes with filter paper.
- Graduated cylinders and beakers.
- Incubator or growth chamber with controlled temperature and light.

#### Procedure:

- Effluent Dilution: Prepare a series of effluent concentrations (e.g., 10%, 25%, 50%, 75%, and 100%) by diluting the treated effluent with distilled water. A control using only distilled water must be included.
- Seed Sterilization: Surface sterilize the seeds to prevent fungal contamination. This can be
  done by briefly rinsing with a dilute sodium hypochlorite solution followed by several rinses
  with sterile distilled water.
- Plating: Place a sterile filter paper in each petri dish. Moisten the filter paper with 5-10 mL of the respective effluent concentration or control solution.
- Sowing: Arrange a predetermined number of seeds (e.g., 10-20) evenly on the moistened filter paper in each petri dish.
- Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g.,  $25 \pm 2^{\circ}$ C, with a 16h light/8h dark photoperiod).

#### Data Collection:

- Germination Percentage: Count the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle emerges.
   Calculate the germination percentage.
- Seedling Growth: After the incubation period, carefully remove the seedlings and measure the length of the radicle (root) and plumule (shoot) in millimeters.
- Calculation of Phytotoxicity: The percentage of phytotoxicity can be calculated to quantify the inhibitory effect of the effluent.



## **Biochemical Analysis**

Objective: To assess the physiological stress in plants by measuring key biochemical parameters.

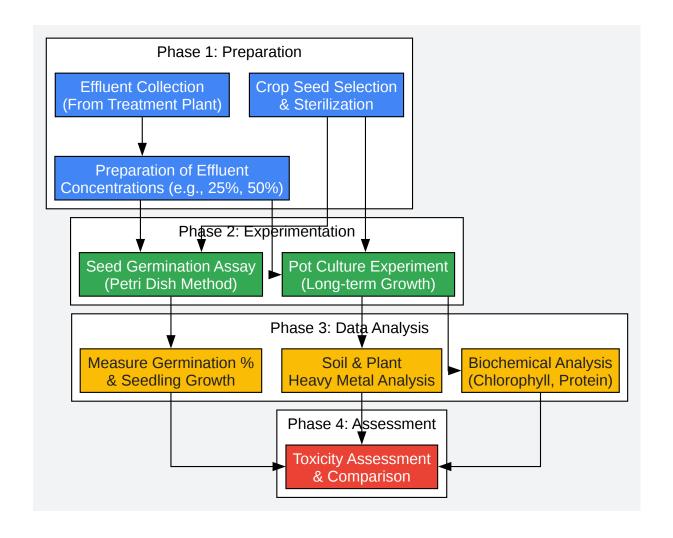
#### Procedure:

- Plant Culture: Grow the selected crop in pots containing soil or a hydroponic medium.
   Irrigate the plants with different concentrations of the treated dye effluent as described in the germination bioassay.
- Sample Preparation: After a specific growth period (e.g., 30-60 days), harvest fresh leaf samples from both treated and control plants.
- Chlorophyll Estimation: Extract chlorophyll from the leaves using a solvent like 80% acetone. Measure the absorbance of the extract at specific wavelengths (e.g., 645 nm and 663 nm) using a spectrophotometer to determine the concentration of chlorophyll a and b.
- Protein and Carbohydrate Analysis: Homogenize the plant tissue and use standard biochemical methods (e.g., Lowry method for protein, Anthrone method for carbohydrates) to quantify the total protein and carbohydrate content.
- Data Analysis: Compare the biochemical parameters of the effluent-treated plants with the control group to assess the level of stress.[2]

## **Visualizing Workflows and Toxicity Pathways**

Diagrams created using Graphviz help visualize complex processes and relationships involved in toxicity assessment.

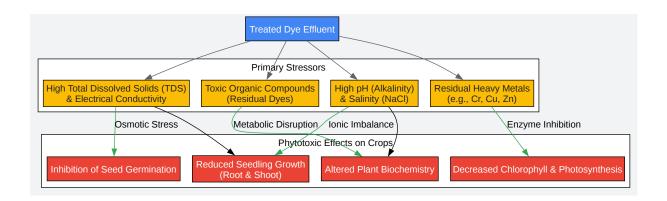




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Workflow for assessing dye effluent phytotoxicity.

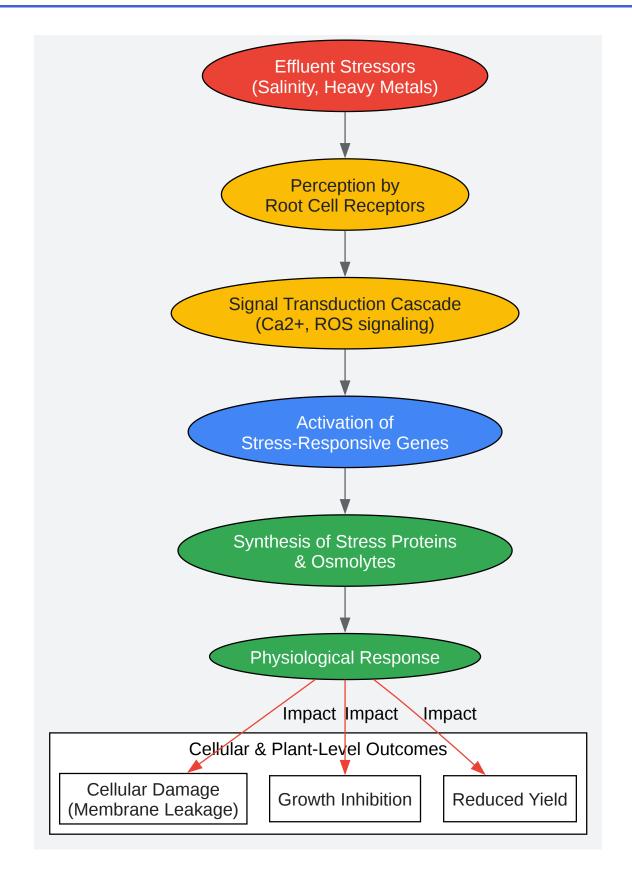




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Key factors in treated effluent leading to crop toxicity.





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General plant stress response to effluent toxicity.



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